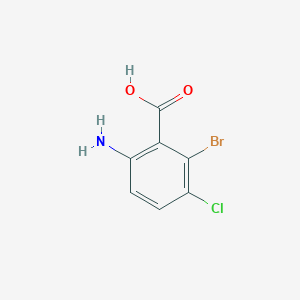

6-Amino-2-bromo-3-chlorobenzoic acid

Beschreibung

Significance of Aminobenzoic Acid Derivatives as Scaffolds in Advanced Chemical Research

Aminobenzoic acid derivatives serve as crucial scaffolds in the development of new chemical entities. The presence of both an acidic carboxylic group and a basic amino group allows for a wide range of chemical modifications, making them versatile starting materials. epo.orgrsc.org In the pharmaceutical industry, the para-aminobenzoic acid (PABA) framework is found in numerous drugs with diverse therapeutic applications, including local anesthetics, anti-inflammatory agents, and antibacterials. rsc.org

The ability to substitute at the amino and carboxyl groups, as well as on the aromatic ring itself, provides chemists with the tools to fine-tune the biological activity and physical properties of the resulting molecules. This structural versatility makes aminobenzoic acid derivatives a cornerstone in the construction of combinatorial libraries for drug discovery, enabling the rapid synthesis and screening of thousands of potential drug candidates.

Research Rationale for Systematic Investigation of Halogenated Aminobenzoic Acid Structures

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the aminobenzoic acid scaffold is a strategic move in medicinal chemistry. Halogenation can significantly alter a molecule's properties in several ways. It can increase lipophilicity, which can enhance the ability of a drug to pass through cell membranes. nih.gov Furthermore, halogen atoms can form specific interactions, known as halogen bonds, with biological targets like proteins, potentially increasing the binding affinity and efficacy of a drug. zioc.ru

The systematic investigation of halogenated aminobenzoic acid structures is driven by the desire to understand and exploit these effects. By methodically varying the type, number, and position of halogen substituents, researchers can develop a detailed understanding of the structure-activity relationship (SAR). This knowledge is critical for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The presence of multiple, different halogens, as in 6-Amino-2-bromo-3-chlorobenzoic acid, offers even more nuanced control over the molecule's steric and electronic properties.

Overview of Contemporary Research Themes in Substituted Benzoic Acid Chemistry

Modern research involving substituted benzoic acids is highly interdisciplinary, spanning from fundamental organic synthesis to applied materials science and drug discovery. A major theme is the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. This includes the use of advanced catalytic systems, such as copper-catalyzed amination reactions, to form key carbon-nitrogen bonds. chalcogen.rorjptonline.org

In medicinal chemistry, a significant focus is on the design and synthesis of substituted benzoic acid derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions. openmedicinalchemistryjournal.com For example, substituted benzoic acids have been explored as potential anticancer agents. openmedicinalchemistryjournal.com Another active area of research is the study of how different substituents on the benzoic acid ring affect its acidity and, consequently, its interaction with biological targets. Theoretical studies using density functional theory (DFT) are often employed to predict and rationalize these effects. up.ac.zacenmed.com The exploration of these compounds as building blocks for heterocyclic synthesis is another prominent research direction, as heterocyclic structures are prevalent in a vast number of pharmaceuticals. up.ac.za

Detailed Research Findings

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHYZQUJCFJBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435729 | |

| Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65971-76-8 | |

| Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65971-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-bromo-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Amino 2 Bromo 3 Chlorobenzoic Acid

Established Synthetic Routes to Halogenated Aminobenzoic Acid Cores

The synthesis of polysubstituted benzene (B151609) rings, such as that found in 6-amino-2-bromo-3-chlorobenzoic acid, requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents—the carboxyl group, the amino group, and the halogens—must be considered at each step. Established routes to halogenated aminobenzoic acids often rely on multi-step pathways involving the sequential introduction of functional groups onto a simpler aromatic precursor.

Precursor Selection and Strategic Chemical Transformations

The choice of a starting material is fundamental to the successful synthesis of complex aromatic compounds. For halogenated aminobenzoic acids, precursors are typically selected based on the commercial availability and the directing effects of their existing functional groups. A common strategy involves starting with a molecule that already contains one or two of the desired substituents and then introducing the remaining groups in a controlled manner. For instance, aminobenzoic acids are often used as "building blocks" due to their structural versatility, allowing for substitutions at both the amino and carboxyl groups. nih.gov

Chemical transformations are planned to exploit the electronic properties of the intermediate compounds. For example, an amino group is a strong activating group and directs electrophiles to the ortho and para positions. A carboxyl group, conversely, is a deactivating group and a meta-director. Halogens are deactivating yet direct to the ortho and para positions. youtube.com Navigating these competing influences is a central challenge. A typical synthetic sequence might involve halogenation, nitration (as a precursor to the amino group), and subsequent reduction. The order of these reactions is critical to achieving the desired substitution pattern.

Benzoic Acid and Related Derivatives as Initial Starting Materials

Benzoic acid and its derivatives are common and cost-effective starting points for the synthesis of more complex molecules like this compound. nih.gov The synthesis often begins with a substituted benzoic acid, such as 2-aminobenzoic acid (anthranilic acid) or a chlorobenzoic acid.

For example, starting with a chlorobenzoic acid, a nitration step can be performed to introduce a nitro group, which acts as a precursor to the amino functionality. The nitro group is a strong deactivating meta-director, and its placement will be guided by the position of the existing chlorine and carboxyl groups. Following nitration, a bromination reaction can be carried out. The final step would involve the reduction of the nitro group to an amino group.

Alternatively, syntheses can begin from aminobenzoic acids. Derivatives of 2-, 3-, and 4-aminobenzoic acid can be synthesized by reacting them with various halides. researchgate.net While this often pertains to substitution on the amino or carboxyl groups, reactions on the aromatic ring are also central.

Table 1: Example Synthetic Transformations Starting from Benzoic Acid Derivatives

| Starting Material | Reagents/Conditions | Transformation | Purpose |

|---|---|---|---|

| 2-Chlorobenzoic Acid | 1. HNO₃, H₂SO₄2. Br₂, FeBr₃3. Fe, HCl | Nitration, Bromination, Reduction | Stepwise introduction of nitro (amino precursor) and bromo groups. |

| 4-Aminobenzoic Acid | Acetic Anhydride | Acetylation | Protection of the amino group before ring halogenation. |

Nitrile-based Synthesis Approaches for Regioselective Bromination and Subsequent Hydrolysis

An alternative strategy for constructing the carboxylic acid functionality involves the use of a nitrile group (-C≡N) as a precursor. This approach can be advantageous for controlling regioselectivity during halogenation steps. The synthesis may begin with a halogenated aniline, which is then converted to a nitrile via a Sandmeyer reaction (diazotization followed by reaction with a cyanide salt).

The nitrile group is a deactivating meta-director, which influences the position of any subsequent electrophilic substitution, such as bromination. After the desired halogenation pattern is achieved, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Biocatalytic methods using nitrile hydratases or nitrilases also offer a green chemistry approach for this transformation, selectively converting nitriles to amides or carboxylic acids, respectively. researchgate.net

Advanced Synthetic Techniques for this compound and Related Analogs

The synthesis of this compound involves specific reaction types for introducing the key functional groups onto the aromatic ring.

Electrophilic Substitution Reactions for Halogen Introduction

Electrophilic aromatic substitution is the cornerstone reaction for introducing halogen atoms onto a benzene ring. wikipedia.org For less reactive aromatic rings, such as those containing deactivating groups like a carboxyl group, a Lewis acid catalyst is required to increase the electrophilicity of the halogen. masterorganicchemistry.comlibretexts.org

Chlorination and Bromination: The reaction of benzene derivatives with chlorine (Cl₂) or bromine (Br₂) requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). masterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic species that can be attacked by the π-electrons of the aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org In a final step, a weak base removes a proton from the carbon bearing the new halogen, restoring the ring's aromaticity. masterorganicchemistry.com

Table 2: Common Conditions for Electrophilic Halogenation

| Reaction | Halogen Source | Catalyst/Conditions | Description |

|---|---|---|---|

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | A Lewis acid activates the chlorine molecule for attack by the aromatic ring. wikipedia.org |

| Bromination | Br₂ | FeBr₃ | Similar to chlorination, a Lewis acid catalyst is used to generate a potent electrophile. libretexts.org |

The regiochemical outcome of the halogenation is dictated by the directing effects of the substituents already present on the ring. For the synthesis of the target molecule, the sequence of halogenations would be critical to achieve the 2-bromo and 3-chloro arrangement relative to the other functional groups.

Nucleophilic Substitution and Condensation Reactions for Amino Group Incorporation

Introducing an amino group onto an already halogenated ring often involves nucleophilic substitution or related cross-coupling reactions. A common method is the amination of an aryl halide.

One established method is the copper-catalyzed Ullmann condensation, which allows for the formation of C-N bonds. A protocol for the amination of 2-chlorobenzoic acids with various anilines has been developed using a Cu/Cu₂O catalyst system, demonstrating that this type of transformation is effective even without protecting the carboxylic acid group. nih.gov A similar principle can be applied using ammonia (B1221849) as the nitrogen source to form a primary amine. For example, 2-halo-6-nitrobenzoic acid can be reacted with ammonia in the presence of a cuprous catalyst to yield 2-amino-6-nitrobenzoic acid. google.com

Direct nucleophilic substitution using ammonia can also be employed. libretexts.org However, this reaction can be challenging due to the basicity of ammonia, which can lead to side reactions. Furthermore, the newly formed amine is also nucleophilic and can react with another molecule of the alkyl halide, potentially leading to over-alkylation and the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. libretexts.org To synthesize a primary amine cleanly, the nitro group is often preferred as a precursor, which is introduced via electrophilic nitration and subsequently reduced to an amine using reagents like iron or tin in acidic conditions.

Catalytic Hydrogenation and Ullmann Coupling Strategies for Amine Formation

The formation of the crucial amino group on the benzoic acid scaffold can be achieved through several strategic synthetic routes. A common precursor-based approach involves the reduction of a corresponding nitro-substituted benzoic acid.

Catalytic Hydrogenation: This method is a cornerstone for converting nitro groups into primary amines. In the context of synthesizing amino-halobenzoic acids, a nitro-substituted precursor is treated with hydrogen gas in the presence of a metal catalyst. Ruthenium-based catalysts, often supported on carbon, have been shown to be effective for the hydrogenation of amino acid precursors. umaine.edu This process is valued for its high selectivity and ability to maintain the integrity of other functional groups under controlled conditions. umaine.edu The general transformation involves the reduction of a nitro group, which is introduced onto the aromatic ring via nitration of a benzoic acid derivative.

Ullmann Coupling: The Ullmann reaction, and its modern variations, presents a powerful method for forming carbon-nitrogen bonds. frontiersin.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction can be employed to construct N-aryl anthranilic acids from 2-bromobenzoic acids and various amines. nih.gov While traditionally requiring harsh conditions, newer methods operate at milder temperatures. frontiersin.orgorganic-chemistry.org For instance, a CuI-catalyzed coupling of an aryl halide with an amine can proceed smoothly at temperatures between 60-100°C in the presence of a base like potassium carbonate (K₂CO₃). frontiersin.org This strategy is particularly useful for regioselective amination, allowing for the specific replacement of a halogen atom, typically bromide, that is positioned adjacent to the carboxylic acid moiety. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of substituted benzoic acids like this compound is contingent upon the careful optimization of several reaction parameters.

Catalyst and Solvent Selection: The choice of catalyst and solvent system is paramount. In Ullmann-type reactions, catalysts such as copper(I) iodide (CuI) or a combination of copper powder and copper(I) oxide (Cu₂O) have proven effective. frontiersin.orgnih.gov Solvents like 2-ethoxyethanol (B86334) or deep eutectic solvents (DESs) can facilitate the reaction, with DESs offering an environmentally benign alternative. frontiersin.orgnih.gov For halogenation steps, iron(III) salts are common catalysts.

Temperature and Base Control: Temperature management is critical to prevent the formation of side products. For instance, bromination reactions are often maintained around 20-30°C. In Ullmann coupling, temperatures are typically controlled between 60°C and 130°C. frontiersin.orgnih.gov The choice of base is also crucial; bases such as potassium carbonate, cesium carbonate, and potassium phosphate (B84403) are frequently screened to find the optimal conditions for amination. nih.gov The use of ultrasonic irradiation has also been explored as a method to enhance yields and dramatically reduce reaction times in copper-catalyzed Ullmann condensations. researchgate.net

Below is a table summarizing optimized conditions for a representative Ullmann amination reaction.

| Parameter | Optimized Condition | Rationale |

| Catalyst | CuI (10 mol%) | Effective for C-N cross-coupling. frontiersin.org |

| Base | K₂CO₃ (2 equiv.) | Promotes the reaction effectively with aliphatic amines. frontiersin.org |

| Solvent | Deep Eutectic Solvent (e.g., Gly/ChCl) | Environmentally friendly and can stabilize the catalyst. frontiersin.org |

| Temperature | 60°C | Allows for mild reaction conditions, minimizing side products. frontiersin.org |

| Atmosphere | Air | Simplifies the procedure as inert atmosphere is not required. frontiersin.org |

Derivatization Strategies and Reactivity Profiles of this compound

The unique arrangement of functional groups on this compound dictates its chemical behavior and opens avenues for diverse derivatization.

Chemical Reactivity Governing Amino, Bromo, and Chloro Substituents

The reactivity of the compound is a composite of the individual properties of its substituents.

Amino Group (-NH₂): This is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It is also a nucleophile and a base, readily reacting with acids. Its presence significantly influences the electronic properties of the aromatic ring. mdpi.com

Bromo (-Br) and Chloro (-Cl) Substituents: These are deactivating, ortho-, para-directing groups. The bromine atom, being adjacent to the amino group, is particularly susceptible to displacement in certain reactions, such as copper-catalyzed aminations. nih.gov The relative reactivity in nucleophilic aromatic substitution often depends on the specific reaction conditions and the position of the halogen.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It is an acidic functional group that can be converted into a variety of derivatives, such as esters and amides.

The interplay of these groups governs the regioselectivity and feasibility of further chemical modifications. For example, in copper-catalyzed amination reactions of 2-bromobenzoic acids, the bromide is selectively replaced over other halogens like chloride that may be present elsewhere on the ring. nih.gov

Transformations of the Amino Group: Nitration and Oxidation Reactions

The amino group is a primary site for chemical transformation.

Nitration: Direct nitration of an aromatic amine can be complex and often leads to oxidation or the formation of undesired products. A more controlled approach involves the diazotization of the amino group. The amine is treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt. orgsyn.org This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents.

Oxidation: The amino group is susceptible to oxidation. While specific oxidation studies on this compound are not detailed, primary aromatic amines can be oxidized to various products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidizing agent and reaction conditions.

A study on the nitrosation of primary amino acids found that the reaction proceeds in acidic media with dinitrogen trioxide as the main nitrosating agent, with the reaction rate being proportional to the square of the nitrite concentration. nih.govresearchgate.net

Halogen-mediated Reactions: Further Bromination and Nucleophilic Displacement

The existing halogen atoms can participate in or influence further reactions.

Further Bromination: The presence of the strongly activating amino group can facilitate further electrophilic substitution, such as bromination. In the synthesis of 3-Amino-2,4,6-tribromobenzoic acid from m-aminobenzoic acid, bromine vapor is passed through an acidic solution of the starting material, leading to the substitution of the available ortho and para positions. orgsyn.org A similar principle would apply to this compound, where further bromination would likely be directed by the powerful amino group.

Nucleophilic Displacement: The bromo and chloro substituents can be targets for nucleophilic aromatic substitution. Copper-catalyzed cross-coupling reactions are particularly effective for this purpose. nih.gov For instance, the Ullmann reaction can be used to displace aryl halides with nucleophiles like amines or alcohols. organic-chemistry.org Research on 2-bromobenzoic acids shows a high regioselectivity where the bromide adjacent to the carboxylic acid is preferentially replaced, even when other halogens are present on the aromatic ring. nih.gov

Esterification and Other Carboxylic Acid Functional Group Modifications

The carboxylic acid group provides a reliable handle for creating a variety of derivatives.

Esterification: This is a fundamental transformation of the carboxylic acid group. The compound can be reacted with an alcohol in the presence of an acid catalyst (Fischer esterification) to yield the corresponding ester. For example, the methyl ester of the related compound 3-Amino-2-bromo-6-chlorobenzoic acid is a known derivative. nih.gov This modification is often used to protect the carboxylic acid group or to modify the compound's solubility and electronic properties.

Cross-coupling Reactions, including Suzuki-Miyaura Coupling, with Halogen Sites

The structure of this compound incorporates two different halogen substituents, a bromine atom at the 2-position and a chlorine atom at the 3-position, presenting opportunities for selective functionalization through cross-coupling reactions. Among the most powerful and versatile of these transformations is the palladium-catalyzed Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reactivity of the aryl halide in the oxidative addition step is a critical factor, with the general trend for reactivity being I > Br > OTf > Cl > F. libretexts.org

In the case of this compound, the significant difference in reactivity between the aryl bromide and the aryl chloride moieties allows for highly regioselective Suzuki-Miyaura coupling. The carbon-bromine bond is considerably more susceptible to oxidative addition with palladium(0) than the more stable carbon-chlorine bond. This inherent reactivity difference enables the selective coupling at the C-2 position, leaving the C-3 chloro substituent intact for potential subsequent transformations. Studies on other dihalogenated aromatic systems have consistently demonstrated the preferential reaction at the more labile halogen. rsc.org

The presence of the amino and carboxylic acid groups on the aromatic ring also influences the reactivity. The amino group, being an electron-donating group, can enhance the electron density of the aromatic ring, potentially affecting the rate of oxidative addition. Conversely, the carboxylic acid group is electron-withdrawing. However, the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions of dihaloarenes remains the inherent reactivity of the carbon-halogen bonds. rsc.org

For the Suzuki-Miyaura coupling of this compound with various arylboronic acids, typical reaction conditions would involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, a base (e.g., sodium carbonate, potassium phosphate), and a solvent system, often a mixture of an organic solvent like toluene, dioxane, or THF with water. nih.govwikipedia.org The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, a representative transformation can be illustrated. The reaction with an arylboronic acid would be expected to proceed selectively at the C-2 position to yield a 6-amino-3-chloro-2-arylbenzoic acid derivative.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Hypothetical Data Based on Analogous Reactions)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Amino-3-chloro-[1,1'-biphenyl]-2-carboxylic acid | 85 |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 6-Amino-3-chloro-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid | 88 |

| This compound | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 6-Amino-3-chloro-3'-fluoro-[1,1'-biphenyl]-2-carboxylic acid | 82 |

Advanced Spectroscopic and Structural Elucidation of 6 Amino 2 Bromo 3 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Spectral Interpretation

The ¹H and ¹³C NMR spectra of 6-Amino-2-bromo-3-chlorobenzoic acid are predicted to exhibit characteristic signals corresponding to its unique arrangement of substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The two aromatic protons, being in different chemical environments, would likely appear as distinct doublets in the aromatic region of the spectrum. The amino (-NH₂) protons typically present as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The carboxylic acid proton (-COOH) is also expected to be a broad singlet, appearing further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Seven distinct signals are anticipated, corresponding to the seven carbon atoms in different chemical environments. The carboxyl carbon (-COOH) is characteristically found in the downfield region, typically around 170 ppm. The carbons attached to the electronegative halogen atoms (bromine and chlorine) would also have characteristic chemical shifts, with the carbon bonded to bromine (C-Br) appearing around 120–125 ppm and the carbon bonded to chlorine (C-Cl) around 110–115 ppm. The remaining aromatic carbons would resonate at values typical for a substituted benzene ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | Broad singlet, >10 | ~170 |

| C1 | - | ~130-135 |

| C2-Br | - | ~120-125 |

| C3-Cl | - | ~110-115 |

| C4 | Doublet | ~125-130 |

| C5 | Doublet | ~115-120 |

| C6-NH₂ | - | ~140-145 |

| NH₂ | Broad singlet, ~5.5-6.5 | - |

Note: The predicted chemical shift values are estimates based on typical ranges for similar functional groups and substituted aromatic systems. Actual experimental values may vary.

Two-Dimensional NMR Techniques: Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for Overlapping Signal Resolution

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques such as COSY and HSQC are invaluable for resolving signal overlap and establishing connectivity within the molecule.

Correlated Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling relationships between the aromatic protons. Cross-peaks in the COSY spectrum would definitively show which protons are spin-coupled, aiding in the assignment of the aromatic signals.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. This is particularly useful for distinguishing between the aromatic C-H signals.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500–3000 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching of the carboxylic acid would give rise to a strong, sharp peak around 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300–3500 cm⁻¹ region, while the N-H bending vibration is expected around 1600 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations typically appear in the 1450–1600 cm⁻¹ range. mdpi.com The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, generally in the 500-800 cm⁻¹ region. mdpi.com

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3000 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1700 (strong) |

| Amino | N-H Stretch | 3300-3500 (two bands) mdpi.com |

| Amino | N-H Bend | ~1600 |

| Aromatic Ring | C=C Stretch | 1450-1600 mdpi.com |

| Halogen | C-Cl Stretch | 700-800 mdpi.com |

| Halogen | C-Br Stretch | 500-700 |

Raman Spectroscopy Applications in Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations, which are often strong in Raman spectra, can provide a detailed fingerprint of the substitution pattern. The C-Br and C-Cl stretching vibrations, while sometimes weak in FT-IR, can be more prominent in the Raman spectrum, aiding in their definitive assignment.

Mass Spectrometry for Molecular Ion Confirmation and Isotopic Fingerprinting

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₅BrClNO₂, the calculated molecular weight is approximately 250.48 g/mol .

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the presence of bromine and chlorine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these halogen isotopes will result in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopic variants (M+2, M+4). The most abundant peak in this cluster would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The presence of this unique isotopic fingerprint provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a critical tool for determining the precise elemental composition of a molecule by providing its exact mass with high accuracy. For this compound, with the molecular formula C₇H₅BrClNO₂, HRMS provides unambiguous confirmation of its identity. The calculated exact mass, based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br), is distinguished from its nominal or integer mass, offering a stringent test of the compound's composition.

Table 1: Theoretical Monoisotopic Mass Data for C₇H₅BrClNO₂

| Isotope | Elemental Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 7 | 84.000000 |

| ¹H | 1.007825 | 5 | 5.039125 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | | | 248.919219 |

Analysis of Halogen Isotope Patterns (e.g., ⁷⁹Br/⁸¹Br Ratios) for Elemental Confirmation

A key feature in the mass spectrum of a halogenated compound is its distinctive isotopic pattern, which serves as a definitive fingerprint for the presence and number of halogen atoms. This compound contains one bromine atom and one chlorine atom, leading to a characteristic cluster of peaks.

Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of roughly equal intensity separated by 2 Da.

Chlorine Isotopes: Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with a different abundance ratio (approximately 75.8% and 24.2%, respectively). This produces two peaks separated by 2 Da, with an intensity ratio of about 3:1.

When both atoms are present in a molecule, their patterns combine. This creates a unique isotopic cluster for the molecular ion [M]⁺. The expected pattern would show four main peaks:

[M]⁺: Containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺: A combination of signals from molecules with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl. This peak is typically the most intense in the cluster.

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl.

The precise intensity ratios of these peaks are predictable and provide unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule's structure.

X-ray Diffraction Analysis and Supramolecular Chemistry

Single-Crystal X-ray Diffraction (SC-XRD) for Elucidating Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, SC-XRD analysis would provide definitive data on bond lengths, bond angles, and torsion angles. Data is often collected at low temperatures (e.g., 100 K) to minimize the effects of thermal vibration, thereby improving the precision of the results.

The analysis would reveal the planarity of the benzoic acid ring and the specific orientations of the amino, bromo, chloro, and carboxylic acid functional groups. Furthermore, SC-XRD elucidates the crystal packing, showing how individual molecules arrange themselves in the unit cell to build the extended crystal lattice. This packing is dictated by various intermolecular forces, most notably hydrogen bonding.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Characterization

While SC-XRD analyzes a single, perfect crystal, Powder X-ray Diffraction (PXRD) is used to characterize a bulk, polycrystalline sample. The PXRD pattern provides a fingerprint of the crystalline phase. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a pattern simulated from the SC-XRD data, researchers can confirm the phase purity of the bulk material. mdpi.com The consistency between the experimental and simulated patterns indicates that the bulk sample consists of a single, homogeneous crystalline phase without significant impurities or other crystalline forms. mdpi.com

Identification and Analysis of Hydrogen Bonding Networks and Other Non-Covalent Interactions

The supramolecular assembly of this compound in the solid state is heavily influenced by non-covalent interactions, particularly hydrogen bonds. The molecule possesses functional groups that can act as both hydrogen bond donors and acceptors:

Carboxylic Acid Group (-COOH): The hydroxyl proton is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This functionality often leads to the formation of robust centrosymmetric dimers through O-H···O hydrogen bonds.

Amino Group (-NH₂): The two protons on the nitrogen atom act as hydrogen bond donors, capable of forming N-H···O or N-H···N bonds with neighboring molecules. nih.gov

These interactions link the primary molecular units (or dimers) into extended one-, two-, or three-dimensional networks. nih.gov The analysis of these networks, often aided by graphical set theory, is crucial for understanding the crystal's stability and physical properties. Other non-covalent interactions, such as halogen bonding (involving the Br or Cl atoms) or π-π stacking between aromatic rings, may also play a role in stabilizing the crystal structure.

Methodologies for Resolving Crystallographic Data Discrepancies Utilizing Refinement Software (e.g., SHELX)

After collecting X-ray diffraction data, the initial structural model must be refined to best fit the experimental observations. This process is handled by specialized software packages, with SHELX being a prominent and widely used example. numberanalytics.compan-data.eu The SHELXL program, part of the SHELX suite, uses a least-squares refinement algorithm to optimize the structural model. okstate.edu

The refinement process involves iteratively adjusting atomic parameters (coordinates and thermal displacement parameters) to minimize the difference between the experimentally measured structure factor amplitudes and those calculated from the model. okstate.edu During refinement, crystallographers may encounter issues such as atomic disorder (e.g., where the Br and Cl atoms might occupy the same crystallographic site in different orientations) or twinning.

SHELXL provides powerful tools and commands to model and resolve these discrepancies. nih.gov For instance, restraints and constraints can be applied to maintain sensible molecular geometry during refinement. okstate.edu The final refined structure is validated using metrics such as R-factors, which indicate the quality of the fit between the model and the data, ensuring a chemically reasonable and accurate final structure. okstate.edu

Computational Chemistry and Theoretical Investigations of 6 Amino 2 Bromo 3 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. It is particularly well-suited for studying substituted benzoic acids, providing reliable predictions of their geometric and electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with density functional exchange and correlation. researchgate.net This functional has demonstrated success in calculating the geometries and vibrational frequencies of substituted benzoic acids and similar aromatic systems. icm.edu.pltandfonline.com

The choice of basis set, which is a set of mathematical functions used to construct the molecular orbitals, is also critical. Common choices include the Pople-style basis sets:

6-31G* : This is a split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. It provides a good starting point for geometry optimizations.

6-311++G(d,p) : This is a more extensive triple-split valence basis set. It includes diffuse functions ('++') on both heavy and hydrogen atoms, which are important for describing systems with lone pairs or potential for hydrogen bonding, such as the amino and carboxylic acid groups in the target molecule. mdpi.com It also includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of the electron distribution. icm.edu.plresearchgate.net This level of theory is frequently employed for final energy calculations and detailed electronic property analysis. mdpi.commdpi.com

The selection of the level of theory and basis set represents a trade-off between computational expense and the desired accuracy for the properties being investigated. acs.org For a molecule like 6-Amino-2-bromo-3-chlorobenzoic acid, containing a heavy bromine atom, basis sets that can adequately describe relativistic effects might also be considered for very high-accuracy work. acs.org

Table 1: Commonly Employed Levels of Theory and Their Applications

| Level of Theory | Basis Set | Typical Application | Rationale |

| B3LYP | 6-31G* | Initial geometry optimization, preliminary conformer search | Good balance of speed and reasonable accuracy for structural parameters. |

| B3LYP | 6-311++G(d,p) | Final geometry optimization, vibrational frequency calculation, electronic properties (HOMO-LUMO, MEP) | Higher accuracy due to triple-split valence, diffuse, and polarization functions, suitable for detailed analysis. icm.edu.plmdpi.com |

Before calculating other properties, it is essential to find the molecule's most stable three-dimensional structure, known as the global minimum on the potential energy surface. The geometry optimization process systematically alters the molecular structure to find the arrangement with the lowest energy. iku.edu.tr

For a flexible molecule like this compound, different spatial arrangements of the carboxylic acid and amino groups can exist. These different arrangements are called conformers. Rotation around the C-COOH and C-NH2 bonds can lead to different conformers with varying energies. nih.gov A conformational analysis is necessary to identify all stable, low-energy conformers. This is typically done by systematically rotating key dihedral angles and performing geometry optimizations on the resulting structures. iku.edu.tr The presence of bulky ortho substituents (bromo and amino groups) can significantly influence the preferred orientation of the carboxylic acid group. iku.edu.tr

The final optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available, to validate the chosen computational method. icm.edu.pl

Once the optimized, minimum-energy geometry is located, a vibrational frequency calculation is performed. This calculation serves two primary purposes:

It confirms that the optimized structure is a true minimum (i.e., not a transition state), which is indicated by the absence of any imaginary frequencies. acs.org

It predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies and intensities of the fundamental vibrational modes. materialsciencejournal.orgiosrjournals.org

The calculated vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations. icm.edu.pl Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. materialsciencejournal.org A detailed analysis of the predicted vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., C=O stretch, N-H stretch, C-Br stretch). tandfonline.com

Molecular Orbital Analysis for Chemical Behavior Prediction

The Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful model for predicting chemical reactivity. ucsb.eduwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. Regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack. The energy of the HOMO (EHOMO) is related to the ionization potential and represents the molecule's capacity to donate an electron. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. Regions where the LUMO is localized are susceptible to nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net A large energy gap implies higher kinetic stability. researchgate.net

For this compound, the distribution of the HOMO and LUMO would be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups. This analysis helps identify the most reactive sites for various chemical reactions. nih.govlibretexts.org

Table 2: Significance of Frontier Molecular Orbital Parameters

| Parameter | Definition | Chemical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests stronger donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests stronger acceptance. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. deeporigin.com It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is invaluable for predicting how a molecule will interact with other chemical species, including biological targets. chemrxiv.orgacs.org

Red Regions: These indicate areas of negative electrostatic potential, which are electron-rich. They are typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the carboxylic acid group) and are attractive to electrophiles or positive centers. researchgate.net

Blue Regions: These represent areas of positive electrostatic potential, which are electron-poor. They are often found around hydrogen atoms attached to electronegative atoms (like the H of the -OH and -NH2 groups) and are attractive to nucleophiles or negative centers. researchgate.net

Green/Yellow Regions: These correspond to areas of near-neutral potential, typically found over nonpolar regions like the carbon backbone of the aromatic ring. researchgate.net

For this compound, the MEP surface would clearly show the negative potential around the carboxylic oxygen atoms and the positive potential around the acidic and amino protons. chemrxiv.org This provides a powerful, intuitive guide to the molecule's intermolecular interaction sites, such as those involved in hydrogen bonding. mdpi.com

Noncovalent Interaction (NCI) Index Analysis for Intermolecular Forces

Noncovalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and interaction of a molecule with biological targets. The NCI index is a powerful computational tool used to visualize and characterize these weak interactions in three-dimensional space. wikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). jussieu.fr Regions of low electron density and a small reduced density gradient are indicative of noncovalent interactions. wikipedia.orgjussieu.fr

The analysis generates 3D isosurfaces that are color-coded to reveal the nature and strength of the interactions. chemtools.org

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, primarily of the van der Waals type.

Red surfaces signify strong repulsive interactions, often associated with steric clashes in crowded regions of a molecule. chemtools.org

For this compound, NCI analysis would be expected to reveal several key intermolecular and intramolecular forces that dictate its structure and properties:

Hydrogen Bonding: Strong intramolecular hydrogen bonds are likely between the ortho-positioned amino (-NH₂) and carboxylic acid (-COOH) groups. Intermolecularly, classic carboxylic acid dimers are expected to form via strong O-H···O hydrogen bonds, and N-H···O bonds could further link molecules. These would appear as distinct blue-colored discs or surfaces between the participating atoms.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with nucleophilic atoms like the oxygen of a carbonyl group on a neighboring molecule. This type of interaction would also contribute to the stabilization of the crystal lattice.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing van der Waals forces, which would be visualized as broader, green-colored surfaces between the rings. researchgate.net

Steric Repulsion: Minor areas of red might appear where bulky groups are forced into close proximity, indicating steric hindrance.

By mapping these interactions, NCI analysis provides an intuitive and detailed picture of the forces governing the molecular assembly of this compound.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a suite of molecular properties known as "global reactivity descriptors." These indices help in understanding the electronic structure and predicting the chemical behavior of a molecule.

Calculation of Ionization Energy, Hardness, and Electrophilicity Indices

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity.

Ionization Energy (IE): The minimum energy required to remove an electron from a molecule. A high IE suggests high stability and low reactivity as an electron donor. It can be approximated as IE ≈ -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -E(LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity and higher kinetic stability. It is calculated as η ≈ (IE - EA) / 2. acs.org

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile or accept electrons. A higher value indicates a stronger electrophilic character.

Table 1: Conceptual Global Reactivity Descriptors

| Descriptor | Formula (Koopmans' Theorem) | Chemical Significance |

|---|---|---|

| Ionization Energy (IE) | IE ≈ -E(HOMO) | Energy needed to remove an electron; indicates nucleophilicity. |

| Electron Affinity (EA) | EA ≈ -E(LUMO) | Energy released when adding an electron; indicates electrophilicity. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron configuration; relates to stability. |

Condensed Fukui Function Analysis for Site Selectivity

Three types of condensed Fukui functions are calculated to predict site selectivity:

f(k)⁺: For nucleophilic attack (reaction with an electron donor). The site with the highest f(k)⁺ value is the most likely to accept an electron.

f(k)⁻: For electrophilic attack (reaction with an electron acceptor). The atom with the highest f(k)⁻ value is the most likely to donate an electron.

f(k)⁰: For radical attack.

For this compound, Fukui analysis would likely predict:

A high f(k)⁻ value on the nitrogen atom of the amino group and potentially certain carbons in the aromatic ring, marking them as primary sites for electrophilic attack.

High f(k)⁺ values on the carbonyl carbon of the carboxylic acid and the carbons bonded to the electron-withdrawing halogens, indicating these are the most probable sites for a nucleophilic attack. rsc.org

Table 2: Predicted Site Selectivity via Condensed Fukui Functions

| Atomic Site | Predicted Fukui Index | Type of Attack Favored |

|---|---|---|

| Amino Nitrogen (N) | High f(k)⁻ | Electrophilic |

| Carbonyl Carbon (C=O) | High f(k)⁺ | Nucleophilic |

| Aromatic Carbons (C) | Varies based on position and substituent effects | Electrophilic or Nucleophilic |

Solvation Effects on Reactivity Parameters Using Continuum Models (e.g., PCM)

Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these effects. wikipedia.org PCM treats the solvent not as individual molecules but as a continuous medium with a defined dielectric constant (ε), which polarizes in response to the solute molecule placed within a cavity. youtube.com

By performing the quantum chemical calculations described in the previous sections within the PCM framework, one can determine how solvation impacts the electronic structure of this compound. For instance, a polar solvent would be expected to stabilize charged or highly polar transition states, potentially altering the HOMO-LUMO gap, reactivity descriptors, and even the preferred sites of attack predicted by Fukui functions. researchgate.net This provides a more realistic and accurate prediction of the compound's reactivity in a specific chemical environment. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org

Development of Predictive Models for Biological Activity Based on Molecular Structure

A QSAR model for derivatives of this compound would be developed through a systematic process:

Data Set Generation: A series of analogues would be synthesized by making systematic modifications to the parent structure (e.g., changing the halogen substituents, adding groups to the amino function, or modifying the ring).

Biological Testing: The biological activity of each compound in the series would be measured quantitatively (e.g., IC₅₀ value for enzyme inhibition or antimicrobial activity). nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties would be calculated. These can include electronic descriptors (like hardness and electrophilicity from DFT), steric descriptors (molecular volume), and lipophilicity descriptors (logP). nih.govscirp.org

Model Building and Validation: Statistical methods, ranging from multiple linear regression to advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.netacs.org A typical linear QSAR model might look like:

Biological Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

The resulting model, once validated, can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov For instance, QSAR studies on similar benzoic acid derivatives have shown that properties like hydrophobicity and aromaticity are often crucial for biological activity. nih.gov

Research on Biological and Biomedical Applications of 6 Amino 2 Bromo 3 Chlorobenzoic Acid and Its Derivatives

Anticancer Research and Therapeutic Potential

Investigation of Enzyme Inhibition in Cancer-Related Pathways

The structural framework of 6-Amino-2-bromo-3-chlorobenzoic acid, characterized by its substituted benzene (B151609) ring, makes it a candidate for investigation into enzyme inhibition. Research indicates that the compound and its derivatives may interact with specific enzymes or receptors, potentially inhibiting critical pathways in cancer cell metabolism. nih.gov The unique positioning of the amino, bromo, and chloro groups enhances its reactivity, enabling it to form non-covalent interactions with biological macromolecules. nih.gov

While direct studies on this compound are emerging, research on structurally similar compounds provides insight into its potential mechanisms. For instance, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent anticancer properties against breast cancer cell lines. mdpi.com This related compound was found to induce apoptosis and inhibit cell proliferation and migration by targeting the PI3K/AKT signaling pathway, a critical cascade in cancer development. mdpi.com It was shown to downregulate the expression of key markers like PTEN, PCNA, BAX, and STAT3. mdpi.com The general principle that aminobenzoic acid derivatives can act as enzyme inhibitors is an area of active research, with various synthetic derivatives being assessed for their potential to treat metabolic disorders and other diseases. cenmed.com These findings suggest that this compound is a molecule of interest for further investigation into its enzyme-inhibiting capabilities within oncological contexts. nih.gov

Role as Intermediate in Pharmaceutical Synthesis and Drug Design

This compound and its close structural relatives are crucial intermediates in the synthesis of a modern class of antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. researchgate.net SGLT2 inhibitors lower blood glucose by preventing its reabsorption in the kidneys. researchgate.net

Bromoaryl compounds are recognized as active fragments for synthesizing highly effective SGLT2 inhibitors. researchgate.net Specifically, derivatives like 5-bromo-2-chlorobenzoic acid are key starting materials for producing C-aryl glucoside SGLT2 inhibitors. mdpi.com The synthesis of these complex therapeutic molecules often involves a multi-step process where the benzoic acid derivative is modified and eventually coupled with a glucose moiety. For example, a common route involves converting the benzoic acid to an activated form which then reacts with a protected glucose derivative to form the final C-aryl glucoside structure. mdpi.comsemanticscholar.org This highlights the compound's foundational role in building more complex, biologically active pharmaceutical agents.

The core structure of this compound serves as a scaffold for the rational design of new therapeutic agents with improved properties. In the field of SGLT2 inhibitors, medicinal chemists have focused on creating derivatives to enhance potency, selectivity, and pharmacokinetic profiles. semanticscholar.org

One successful strategy involves the synthesis of C-linked heterocyclic glucosides. researchgate.net This approach utilizes a palladium-catalyzed cross-coupling reaction between a bromo-heterocycle (derived from the benzoic acid core) and a glucal boronate. researchgate.net This method has led to the discovery of potent SGLT2 inhibitors, such as a benzisothiazole-C-glucoside with an IC₅₀ value of 10 nM. researchgate.net

Another design strategy involves modifying the sugar part of the molecule. Researchers have designed and synthesized a series of 6-deoxy O-spiroketal C-arylglucosides. semanticscholar.org This modification aims to adjust the physicochemical properties and the way the molecule binds to the SGLT protein. semanticscholar.org This research led to the development of a compound with high in vitro inhibitory activity (IC₅₀ = 4.5 nM) and better efficacy in animal models than an existing marketed drug, tofogliflozin. semanticscholar.org These examples demonstrate how the initial benzoic acid structure is systematically altered to optimize therapeutic performance.

| Derivative Class | Design Strategy | Example Result | Reference |

|---|---|---|---|

| Benzisothiazole-C-glucosides | Palladium-catalyzed cross-coupling of a bromo-heterocycle with a glucal boronate. | SGLT2 inhibitor with an IC₅₀ of 10 nM. | researchgate.net |

| 6-deoxy O-spiroketal C-arylglucosides | Modification of the sugar moiety to adjust physicochemical properties and target binding. | Compound with hSGLT2 IC₅₀ of 4.5 nM and enhanced in vivo efficacy. | semanticscholar.org |

The utility of this compound extends beyond SGLT2 inhibitors. Its functional groups—the carboxylic acid, amino group, and halogens—make it a versatile building block for a wide range of biologically active molecules. nih.gov The presence of bromine and chlorine atoms enhances its reactivity and binding affinity towards various biological targets. nih.gov

Research has indicated that this compound and its derivatives may possess antimicrobial properties, making them candidates for the development of new antibiotics. nih.gov The halogenated aromatic structure is a common feature in many antimicrobial agents. For instance, a study on derivatives of a similar compound showed significant activity against various bacterial strains. nih.gov Furthermore, the core aminobenzoic acid scaffold is found in many drugs with diverse therapeutic effects, where it is modified at the carboxyl or amino group to create new chemical entities. mdpi.com This versatility makes it a valuable starting point for medicinal chemists exploring new treatments for a variety of diseases. nih.govsynquestlabs.com

Other Investigated Biological Activities and Biomolecular Interactions

While direct experimental evaluation of the antioxidant properties of this compound is not extensively documented in the reviewed literature, the potential for such activity can be inferred from studies on related chemical classes. Benzoic acid derivatives, particularly those with hydroxyl groups, are known to possess antioxidant properties against various free radicals. researchgate.net

Studies on hydroxybenzoic acids show that their ability to scavenge free radicals is highly dependent on the number and position of hydroxyl (-OH) groups on the benzene ring. semanticscholar.organtiox.org For example, compounds with hydroxyl groups in the ortho and para positions relative to the carboxyl group tend to show the best antioxidant activity. researchgate.netantiox.org Similarly, research on aminobenzoic acid derivatives has shown them to exhibit mild to moderate antioxidant potential. researchgate.net For instance, para-aminobenzoic acid (PABA) has been shown to be an effective scavenger of reactive oxygen species and can inhibit the formation of superoxide (B77818) anions. researchgate.net The antioxidant activity of amino acids themselves is often attributed to electron-rich moieties in their structure, such as aromatic rings or nitrogen atoms with lone electron pairs, which can be attacked by oxidants. nih.gov Given that this compound contains both an amino group and an aromatic ring, it is plausible that it or its derivatives could exhibit antioxidant effects, though specific experimental validation is required.

Studies on General Interactions with Biological Receptors and Enzymes

While direct comprehensive studies on the interaction of this compound with a wide array of biological receptors and enzymes are not extensively documented in publicly available literature, its significance lies in its role as a key scaffold for the synthesis of various derivatives that exhibit notable interactions with specific biological targets. The unique substitution pattern of the benzene ring in this compound provides a versatile starting point for creating more complex molecules with tailored biological activities.

Research has predominantly focused on utilizing this compound to synthesize heterocyclic systems, such as quinazolinones, which have been investigated for their potential as inhibitors of enzymes crucial in cell signaling pathways, particularly those implicated in cancer. The presence and positioning of the amino, bromo, and chloro substituents are critical for the chemical reactivity and the ultimate biological activity of the resulting derivatives.

A significant area of investigation for derivatives of this compound is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell regulation, and their dysregulation is a hallmark of many diseases, including cancer. One notable example is the use of this compound in the synthesis of 5-substituted quinazolinones designed as inhibitors of BRAF kinase. google.com BRAF is a serine/threonine kinase that is part of the MAPK/ERK signaling pathway, which is crucial for cell division and differentiation. google.com Mutations in the BRAF gene can lead to its overactivation, promoting uncontrolled cell growth and tumor formation. google.com

In a study detailed in a United States patent, this compound was used as a starting material to create a series of 5-substituted quinazolinone derivatives. google.com These compounds were then evaluated for their ability to inhibit the activity of the BRAF V600E mutant, a common mutation in various cancers. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The results for a selection of these derivatives are presented in the table below.

Table 1: Inhibitory Activity of Selected Quinazolinone Derivatives against BRAF V600E

| Compound ID | Structure | BRAF V600E IC50 (nM) |

| Example 1 | 10-100 | |

| Example 2 | 1-10 | |

| Example 3 | 10-100 | |

| Example 4 | 1-10 | |

| Example 5 | 1-10 |

Data sourced from patent US11634409B2. The exact structures are proprietary and detailed within the patent document.

The data indicates that derivatives of this compound can be potent inhibitors of BRAF V600E, with some compounds exhibiting IC50 values in the low nanomolar range. This highlights the importance of the quinazolinone scaffold, derived from this compound, in achieving high-affinity binding to the enzyme's active site.

Furthermore, this compound has been utilized in the synthesis of compounds targeting other enzyme families. For instance, it has been employed as a starting material in the creation of fused 1,4-oxazepines and related analogues intended to act as inhibitors of BET (Bromodomain and Extra-Terminal domain) bromodomains. google.com BET bromodomains are protein domains that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription. Their inhibition has emerged as a promising strategy for cancer therapy.

Environmental Fate and Bioremediation Studies of Halogenated Benzoic Acids

Microbial Degradation Pathways of Chlorobenzoic Acids

The breakdown of chlorobenzoic acids is predominantly carried out through microbial metabolism. nih.gov Bacteria have evolved diverse pathways to utilize these compounds as sources of carbon and energy under different environmental conditions. jbarbiomed.com

Microbial degradation of chlorobenzoic acids can occur in both the presence (aerobic) and absence (anaerobic) of oxygen. jbarbiomed.com

Aerobic Degradation: Under aerobic conditions, the initial step typically involves the enzymatic opening of the aromatic ring. A common and well-studied pathway is the chlorocatechol pathway. nih.gov This process is initiated by a dioxygenase enzyme that converts the chlorobenzoic acid into a (chloro)catechol. nih.govresearchgate.net The chlorocatechol intermediate is then funneled into central metabolism through either an ortho-cleavage or, less commonly, a meta-cleavage pathway. nih.govresearchgate.net For example, the aerobic breakdown of 2-chlorobenzoic acid can be catalyzed by the enzyme 2-chlorobenzoate-1,2-dioxygenase, leading to the formation of catechol, which is then further degraded. jbarbiomed.comresearchgate.net In some cases, the initial step is a dehalogenation reaction. For instance, a Nocardia species has been shown to degrade 4-chlorobenzoic acid by first converting it to 4-hydroxybenzoate, thereby removing the chlorine atom before the aromatic ring is broken. oup.com

Anaerobic Degradation: In anaerobic or anoxic environments, the primary degradation mechanism is different. The initial step is typically reductive dechlorination, where the chlorine substituent is removed from the aromatic ring. chemicalbook.comjbarbiomed.com This process requires an electron donor, and the halogenated compound acts as an electron acceptor. oup.com Following dehalogenation, the resulting benzoic acid is further degraded. chemicalbook.comresearchgate.net For example, under methanogenic conditions, 3-chlorobenzoic acid is first converted to benzoic acid, which is then mineralized to intermediates like acetic acid, hydrogen, and carbon dioxide. chemicalbook.com Similarly, under denitrifying conditions, certain bacteria can utilize chlorobenzoates as their sole carbon source, coupling the degradation to the reduction of nitrate. oup.comnih.gov

| Condition | Initial Step | Key Intermediates | Example Pathway |

|---|---|---|---|

| Aerobic | Dioxygenation or Hydrolytic Dehalogenation | (Chloro)catechols, Protocatechuate, Gentisate | Chlorocatechol ortho-cleavage pathway |

| Anaerobic | Reductive Dechlorination | Benzoic acid | Degradation coupled to denitrification or methanogenesis |

A wide range of bacteria capable of degrading chlorobenzoic acids have been isolated from various environments, including polluted soils and sediments. nih.govnih.gov These microorganisms possess the specific enzymes required to break down these persistent compounds.

Several bacterial genera have been identified as key players in the degradation of 3-chlorobenzoic acid (3-CBA), including Caballeronia, Paraburkholderia, and Cupriavidus. nih.gov Strains from these genera have demonstrated the ability to use 3-CBA as a sole carbon source, degrading it via the chlorocatechol ortho-cleavage pathway. researchgate.net For example, Pseudomonas putida isolated from a polluted river was shown to efficiently degrade 3-CBA. nih.gov Similarly, Alcaligenes species are known to degrade isomers like 3-CBA and 4-CBA. nih.govnih.gov

Other identified microorganisms include:

Nocardia sp. : Degrades 4-chlorobenzoic acid. oup.com

Arthrobacter sp. : Utilizes 4-chlorobenzoic acid. oup.com

Aeromonas hydrophila : Capable of degrading 2-CBA, 3-CBA, 4-CBA, and 3,4-dichlorobenzoic acid. jbarbiomed.com

Desulfomonile tiedjei : An anaerobic bacterium that can dehalogenate 3-CBA to gain energy for growth. researchgate.net

| Microorganism Genus/Species | Chlorobenzoic Acid Isomer Degraded | Environment/Source |

|---|---|---|

| Pseudomonas putida | 3-CBA | Polluted River |

| Alcaligenes sp. | 3-CBA, 4-CBA, 3,4-DCBA | - |

| Caballeronia sp. | 3-CBA | Soil |

| Paraburkholderia sp. | 3-CBA | Soil |

| Nocardia sp. | 4-CBA | Agricultural Soil |

| Aeromonas hydrophila | 2-CBA, 3-CBA, 4-CBA, 3,4-DCBA | Wastewater Treatment Plant |

Factors Influencing Environmental Biodegradation

The efficiency of microbial degradation of halogenated benzoic acids is not constant but is influenced by a variety of environmental and biological factors. nih.govijpab.com These include the availability of nutrients, temperature, pH, oxygen levels, and the presence of other organic compounds. nih.govijpab.com

The presence of additional carbon and nitrogen sources can significantly affect the rate at which microorganisms break down chlorobenzoic acids. These supplementary nutrients can either enhance or inhibit the degradation process.

However, the effect can be complex. While yeast extract increased the total degradation rate, the specific dechlorination activity per unit of biomass was sometimes lower than when the chlorobenzoic acid was the sole carbon source. nih.gov Different nitrogen sources can also impact degradation. In one study, various nitrogen sources were found to decrease the degradation of 2-CBA, although L-proline slightly enhanced biodegradation during a specific time frame. researchgate.net

Formation of Halogenated Benzoic Acids as Intermediates in Environmental Biotransformations

Halogenated benzoic acids are not only primary pollutants but also frequently appear as intermediate products during the microbial degradation of more complex halogenated compounds. nih.gov Their formation is a critical step in the complete mineralization of many widespread environmental contaminants.

A well-documented example is the breakdown of polychlorinated biphenyls (PCBs). During the aerobic degradation of PCBs, one of the aromatic rings is cleaved, often resulting in the formation of chlorobenzoic acids as metabolic end products. mdpi.comresearchgate.net The complete degradation of the original PCB molecule then depends on the subsequent breakdown of these chlorobenzoate intermediates. mdpi.com

Similarly, chlorobenzoic acids are generated from the biotransformation of certain pesticides and herbicides: jbarbiomed.comresearchgate.net

DDT : The insecticide DDT can be degraded to 4-chlorobenzoic acid as a final product. jbarbiomed.comresearchgate.net

Dichlobenil : Microorganisms produce 2,6-dichlorobenzoic acid as an intermediate during the breakdown of this herbicide. jbarbiomed.comresearchgate.net

Chloramben : The degradation of this herbicide results in the formation of 2,5-dichlorobenzoic acid. jbarbiomed.comresearchgate.net

The formation of these halogenated benzoic acid intermediates highlights their central role in the environmental fate of a wide range of xenobiotic compounds.

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-bromo-3-chlorobenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and amination of benzoic acid derivatives. Key steps include:

- Bromination/Chlorination : Sequential halogenation at positions 2 and 3 using Br₂/FeBr₃ or Cl₂/FeCl₃ under controlled temperatures (0–25°C) to avoid over-halogenation .

- Amination : Introduction of the amino group via catalytic hydrogenation (H₂/Pd-C) or Ullmann coupling (Cu catalyst, 120–150°C) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .

Critical factors : Halogen reactivity (Br > Cl) and steric hindrance from substituents require precise stoichiometry and temperature control to minimize byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm; carboxylate at δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₅BrClNO₂) and isotopic patterns for Br/Cl .

- X-ray Crystallography : SHELXL software resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

The ortho -Br and meta -Cl groups create steric and electronic effects:

- Steric hindrance : Limits coupling efficiency in Suzuki-Miyaura reactions (e.g., Pd-mediated aryl-aryl bonds).